Irloxacin

Description

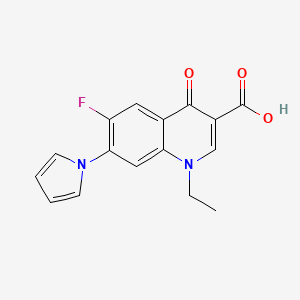

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-6-fluoro-4-oxo-7-pyrrol-1-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3/c1-2-18-9-11(16(21)22)15(20)10-7-12(17)14(8-13(10)18)19-5-3-4-6-19/h3-9H,2H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLHGQLYNZQZQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3C=CC=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238610 | |

| Record name | Irloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91524-15-1 | |

| Record name | Irloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91524-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Irloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091524151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Irloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IRLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36SG77D21B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Irloxacin: Chemical Structure, Properties, and Antibacterial Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and in vitro antibacterial efficacy. The mechanism of action, centered on the inhibition of bacterial DNA gyrase and topoisomerase IV, is detailed, alongside a representative experimental protocol for determining its minimum inhibitory concentration (MIC). This document is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.

Chemical Structure and Properties

This compound, also known as Pirfloxacin, is a quinolone derivative characterized by a fluorine atom at position 6, a pyrrolidinyl group at position 7, and an ethyl group at position 1 of the quinolone ring.

Chemical Name: 1-ethyl-6-fluoro-4-oxo-7-(pyrrol-1-yl)-quinoline-3-carboxylic acid[1]

CAS Number: 91524-15-1[1]

Molecular Formula: C₁₆H₁₃FN₂O₃[1]

SMILES: CCN1C=C(C(=O)C2=CC(=C(C=C21)N3C=CC=C3)F)C(=O)O[1]

The chemical structure of this compound is depicted in Figure 1.

Figure 1. Chemical structure of this compound.

Figure 1. Chemical structure of this compound.

A summary of the key physicochemical properties of this compound is presented in Table 1. Notably, there is a discrepancy in the reported molecular formula from one supplier (C₁₆H₁₄Cl₂N₂O₄S); however, the consensus from chemical databases confirms C₁₆H₁₃FN₂O₃ as the correct formula.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 300.28 g/mol | [1] |

| Appearance | White to off-white solid | MedChemExpress |

| Solubility | Soluble in DMSO | MedChemExpress |

| Predicted XlogP | 2.2 | [1] |

Antibacterial Activity

This compound exhibits a broad spectrum of in vitro antibacterial activity, demonstrating efficacy against both Gram-positive and Gram-negative organisms. Its activity has been shown to be greater at a more acidic pH.

A study comparing the in vitro activity of this compound with other quinolones, such as nalidixic acid, norfloxacin, and ciprofloxacin, against clinical isolates revealed that this compound's activity is greater than that of nalidixic acid, similar to norfloxacin, and lower than that of ciprofloxacin.[2][3] Against Staphylococcus species, this compound demonstrated a minimum inhibitory concentration (MIC) range of 0.06-1 mg/L.[2][3]

Further research has indicated its activity against various mycobacteria, with enhanced efficacy against Mycobacterium avium at a pH of 5.0.[4] While comprehensive MIC₅₀ and MIC₉₀ data are not widely available in the public domain, the existing literature supports its classification as a broad-spectrum antibacterial agent.

Mechanism of Action

As a member of the fluoroquinolone class of antibiotics, the primary mechanism of action of this compound is the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.

These enzymes are crucial for managing the topological state of bacterial DNA during replication, transcription, and repair. DNA gyrase is responsible for introducing negative supercoils into the DNA, while topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication.

The proposed mechanism of action is illustrated in the following signaling pathway diagram:

References

- 1. Antianaerobic Activity of a Novel Fluoroquinolone, WCK 771, Compared to Those of Nine Other Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro antibacterial activity of this compound (E-3432) on clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activities of this compound and E-3846, two new quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preliminary study of the in vitro activity of this compound against mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Irloxacin (CAS Number: 91524-15-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irloxacin, also known as Pirfloxacin, is a synthetic fluoroquinolone antibacterial agent. Identified by the CAS number 91524-15-1, it belongs to the quinolone class of antibiotics, which are known for their broad-spectrum activity against a variety of bacterial pathogens. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, in vitro antimicrobial activity, toxicity profile, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and infectious disease research.

Chemical and Physical Properties

This compound is a quinolone carboxylic acid derivative with a fluorine atom at position 6 and a pyrrol-1-yl group at position 7. Its chemical structure confers broad-spectrum antibacterial activity. The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 91524-15-1 |

| Chemical Name | 1-ethyl-6-fluoro-4-oxo-7-(1H-pyrrol-1-yl)-1,4-dihydroquinoline-3-carboxylic acid |

| Synonyms | Pirfloxacin, E-3432 |

| Molecular Formula | C₁₆H₁₃FN₂O₃ |

| Molecular Weight | 300.29 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Mechanism of Action

As a member of the fluoroquinolone class, this compound exerts its bactericidal effect by inhibiting bacterial DNA synthesis. The primary targets of fluoroquinolones are two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.

-

Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. This compound binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved. This stabilized complex blocks the progression of the replication fork, leading to a rapid cessation of DNA synthesis.

-

Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the primary target. This enzyme is essential for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by this compound prevents the segregation of newly replicated chromosomes, ultimately leading to cell death.

The inhibition of these enzymes results in the accumulation of double-strand DNA breaks, which triggers the bacterial SOS response and ultimately leads to bacterial cell death.

Irloxacin: A Technical Guide for a Quinolone Antibacterial Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irloxacin, also known as Pirfloxacin, is a synthetic fluoroquinolone antibacterial agent. As a member of the quinolone class, it exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth overview of this compound, including its mechanism of action, antibacterial spectrum, synthesis, and available data on its activity. It is intended to be a valuable resource for researchers and professionals involved in the discovery and development of new antibacterial agents. Notably, comprehensive quantitative data for this compound is limited in publicly available literature; therefore, where specific data is unavailable, general information for the fluoroquinolone class is provided with appropriate context.

Antibacterial Activity

This compound has demonstrated a good in vitro antimicrobial spectrum. Its activity is reported to be greater at an acidic pH.[1] Comparative studies have shown that this compound is more potent than nalidixic acid, similar in activity to norfloxacin, and less active than ciprofloxacin.[1][2]

Quantitative Data on Antibacterial Activity

The available quantitative data on the minimum inhibitory concentration (MIC) of this compound is limited. The following table summarizes the reported MIC range for Staphylococcus.

| Bacterial Species | MIC Range (mg/L) | Reference |

| Staphylococcus | 0.06 - 1 | [1] |

Mechanism of Action

The primary mechanism of action of this compound, typical of fluoroquinolones, is the inhibition of bacterial DNA synthesis. This is achieved by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.

-

DNA Gyrase (a Type II Topoisomerase): This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target of quinolones.

-

Topoisomerase IV: This enzyme is involved in the decatenation of daughter DNA molecules following replication. It is the primary target for quinolones in many Gram-positive bacteria.

By forming a stable complex with these enzymes and the bacterial DNA, this compound blocks the re-ligation of the DNA strands, leading to double-stranded DNA breaks and ultimately cell death.

Synthesis of this compound (Pirfloxacin)

A plausible synthetic route for this compound can be extrapolated from the synthesis of structurally similar fluoroquinolones, such as Norfloxacin. The core of the synthesis involves the construction of the quinolone ring system followed by the introduction of the piperazine moiety at the C-7 position.

Pharmacokinetics

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

Antibacterial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of bacterial isolates.

Methodology: Broth Microdilution Method (as per CLSI guidelines)

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., 0.1 N NaOH, followed by dilution in sterile deionized water) at a concentration of 1000 mg/L.

-

Preparation of Microtiter Plates: Serial two-fold dilutions of the this compound stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates. The final concentrations should typically range from 0.008 to 128 mg/L.

-

Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium (e.g., Tryptic Soy Agar) for 18-24 hours. A few colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Incubation: The inoculated plates are incubated at 35 ± 2 °C for 16-20 hours in ambient air.

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

DNA Gyrase Inhibition Assay

Objective: To quantify the inhibitory activity of this compound against bacterial DNA gyrase.

Methodology: Supercoiling Inhibition Assay

-

Reaction Mixture Preparation: A reaction mixture is prepared containing Tris-HCl buffer (pH 7.5), KCl, MgCl2, DTT, spermidine, ATP, and relaxed pBR322 plasmid DNA.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.

-

Enzyme Addition: The reaction is initiated by the addition of purified DNA gyrase enzyme.

-

Incubation: The reaction mixtures are incubated at 37°C for 1 hour to allow for the supercoiling reaction to proceed.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: The DNA samples are loaded onto a 1% agarose gel and subjected to electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization and Quantification: The gel is stained with ethidium bromide and visualized under UV light. The intensity of the supercoiled DNA band is quantified using densitometry. The IC50 value (the concentration of this compound required to inhibit 50% of the DNA gyrase supercoiling activity) is then calculated.

Conclusion

This compound is a fluoroquinolone antibacterial agent with a notable in vitro activity profile, particularly against Staphylococcus. Its mechanism of action through the inhibition of DNA gyrase and topoisomerase IV is well-established for its class. While a comprehensive dataset on its antibacterial spectrum and pharmacokinetic properties is not widely available, the information presented in this guide provides a solid foundation for further research and development. The detailed experimental protocols offer standardized methods for the continued evaluation of this compound and other novel quinolone derivatives. Further studies are warranted to fully elucidate the therapeutic potential of this compound.

References

The Dual-Edged Sword: A Technical Guide to Irloxacin's Inhibition of DNA Gyrase and Topoisomerase IV

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The relentless rise of antibiotic resistance necessitates a deeper understanding of the mechanisms of existing antimicrobial agents to inform the development of novel therapeutics. Fluoroquinolones are a critical class of antibiotics that function by inhibiting bacterial DNA synthesis.[1] Their primary targets, DNA gyrase and topoisomerase IV, are essential for bacterial survival, and their inhibition leads to catastrophic DNA damage and cell death.[2] DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, is unique in its ability to introduce negative supercoils into DNA, a process vital for compacting the bacterial chromosome and facilitating DNA replication and transcription.[1][3] Topoisomerase IV, also a heterotetramer (ParC2ParE2), is primarily responsible for decatenating daughter chromosomes following replication, ensuring their proper segregation into daughter cells.[4]

Irloxacin, as a member of the fluoroquinolone class, is presumed to share this dual-targeting mechanism. This guide will explore the intricate molecular interactions and provide the technical foundation for studying these inhibitory effects.

Quantitative Inhibition Data

While specific IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values for this compound were not found in the reviewed scientific literature, the following tables summarize the inhibitory activities of other relevant fluoroquinolones against DNA gyrase and topoisomerase IV from various bacterial species. This data provides a comparative baseline for the expected potency of this compound.

Table 1: Inhibition of DNA Gyrase by Various Fluoroquinolones

| Fluoroquinolone | Organism | IC50 (µg/mL) |

| Sitafloxacin | Enterococcus faecalis | 1.38[5] |

| Gatifloxacin | Enterococcus faecalis | 5.60[5] |

| Tosufloxacin | Enterococcus faecalis | 11.6[5] |

| Sparfloxacin | Enterococcus faecalis | 25.7[5] |

| Ciprofloxacin | Enterococcus faecalis | 27.8[5] |

| Levofloxacin | Enterococcus faecalis | 28.1[5] |

| Compound 1 | Mycobacterium tuberculosis | 10.0[6] |

| Ciprofloxacin Conjugate 14 | Escherichia coli | 3.25 (µM)[6] |

| Ciprofloxacin Conjugate 15 | Escherichia coli | 9.80 (µM)[6] |

Table 2: Inhibition of Topoisomerase IV by Various Fluoroquinolones

| Fluoroquinolone | Organism | IC50 (µg/mL) |

| Sitafloxacin | Enterococcus faecalis | 1.42[5] |

| Tosufloxacin | Enterococcus faecalis | 3.89[5] |

| Gatifloxacin | Enterococcus faecalis | 4.24[5] |

| Levofloxacin | Enterococcus faecalis | 8.49[5] |

| Ciprofloxacin | Enterococcus faecalis | 9.30[5] |

| Sparfloxacin | Enterococcus faecalis | 19.1[5] |

Mechanism of Action: A Two-Pronged Attack

Fluoroquinolones, including presumably this compound, do not simply inhibit the catalytic activity of DNA gyrase and topoisomerase IV; they act as "poisons" by stabilizing a transient intermediate in the enzyme's catalytic cycle.[2] The normal function of these topoisomerases involves the creation of a transient double-strand break in the DNA, allowing another segment of DNA to pass through, followed by the resealing of the break.[4] Fluoroquinolones bind to the enzyme-DNA complex, specifically at the interface where the DNA is cleaved.[4] This binding event traps the enzyme in its "cleavable complex" state, where the DNA is broken and covalently attached to the enzyme.[2]

The accumulation of these stabilized cleavable complexes has two major downstream consequences:

-

Inhibition of DNA Replication and Transcription: The bulky enzyme-drug-DNA adducts act as physical roadblocks, stalling the progression of replication forks and transcription machinery.[4]

-

Generation of Lethal Double-Strand Breaks: The stalled replication forks can collapse, leading to the formation of permanent, lethal double-strand breaks in the bacterial chromosome.[4]

This dual mechanism of enzymatic inhibition and the conversion of the enzyme into a DNA-damaging agent contributes to the potent bactericidal activity of fluoroquinolones.

Caption: Mechanism of this compound's dual inhibition of DNA gyrase and topoisomerase IV.

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the inhibitory activity of compounds like this compound against DNA gyrase and topoisomerase IV.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.

Materials:

-

Purified DNA gyrase (GyrA and GyrB subunits)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

ATP (Adenosine triphosphate)

-

Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 100 µg/mL BSA, 6.5% glycerol)

-

This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

Gel imaging system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the gyrase assay buffer, relaxed plasmid DNA (e.g., 0.5 µg), and varying concentrations of the test compound.

-

Enzyme Addition: Initiate the reaction by adding a defined amount of DNA gyrase (e.g., 1 unit, the amount required to supercoil 50% of the substrate DNA under standard conditions). The final reaction volume is typically 20-30 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time, usually 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a solution containing a chelating agent (e.g., EDTA in the loading dye) and a protein denaturant (e.g., SDS).

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer. Also load control lanes with relaxed (no enzyme) and supercoiled (no inhibitor) DNA.

-

Electrophoresis: Run the gel at a constant voltage (e.g., 80-100 V) until the different DNA topoisomers are adequately separated. Supercoiled DNA migrates faster than relaxed DNA.

-

Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Quantify the amount of supercoiled and relaxed DNA in each lane using densitometry software. The IC50 value is the concentration of the inhibitor that reduces the supercoiling activity by 50%.

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

Topoisomerase IV Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation (unlinking) of catenated kinetoplast DNA (kDNA) by topoisomerase IV.

Materials:

-

Purified topoisomerase IV (ParC and ParE subunits)

-

Catenated kinetoplast DNA (kDNA)

-

ATP (Adenosine triphosphate)

-

Topoisomerase IV assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM KCl, 8 mM MgCl2, 1 mM DTT, 1 mM ATP, 50 µg/mL BSA)

-

This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

Gel imaging system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the topoisomerase IV assay buffer, kDNA (e.g., 200 ng), and varying concentrations of the test compound.

-

Enzyme Addition: Start the reaction by adding a defined amount of topoisomerase IV (e.g., 1 unit, the amount required to decatenate >90% of the kDNA).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time, typically 30 minutes.

-

Reaction Termination: Stop the reaction by adding a solution containing EDTA and a protein denaturant (e.g., SDS).

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer. Catenated kDNA remains in the well or migrates as a high-molecular-weight complex, while decatenated minicircles migrate into the gel.

-

Electrophoresis: Run the gel at a constant voltage until the decatenated products are well-resolved.

-

Visualization and Analysis: Stain the gel and visualize the DNA. Quantify the amount of decatenated DNA. The IC50 value is the concentration of the inhibitor that reduces the decatenation activity by 50%.

Caption: Workflow for the topoisomerase IV decatenation assay.

Conclusion

This compound, as a fluoroquinolone antibiotic, is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV. By stabilizing the cleavable complex, it effectively converts these essential enzymes into DNA-damaging agents, leading to the inhibition of DNA replication and the formation of lethal double-strand breaks. While quantitative inhibitory data for this compound is not currently available in the public domain, the provided data for other fluoroquinolones and the detailed experimental protocols offer a robust framework for its evaluation. Further research to determine the specific IC50 and Ki values of this compound against a panel of bacterial DNA gyrases and topoisomerases IV is crucial for a comprehensive understanding of its antimicrobial spectrum and potency. Such studies will be invaluable for the ongoing development of new strategies to combat bacterial infections and overcome the challenge of antibiotic resistance.

References

- 1. mdpi.com [mdpi.com]

- 2. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA gyrase - Wikipedia [en.wikipedia.org]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Antibacterial Spectrum of Irloxacin Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Irloxacin is a quinolone antibacterial agent recognized for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] This technical guide provides a detailed examination of the antibacterial spectrum of this compound with a specific focus on Gram-positive pathogens. While extensive quantitative data for this compound remains limited in publicly accessible literature, this document synthesizes the available information, outlines standard experimental protocols for determining antibacterial activity, and visualizes the established mechanism of action for fluoroquinolones against Gram-positive bacteria. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug development and microbiology.

Introduction to this compound

This compound (also known as Pirfloxacin) is a synthetic fluoroquinolone antibiotic. A notable characteristic of this compound is its enhanced activity in acidic environments, which may have implications for its efficacy in specific infection sites.[1] Like other fluoroquinolones, its mechanism of action involves the inhibition of essential bacterial enzymes involved in DNA replication.

Mechanism of Action in Gram-positive Bacteria

The primary antibacterial effect of fluoroquinolones, including this compound, in Gram-positive bacteria is the inhibition of two key type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

-

Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the primary target of fluoroquinolones. This enzyme is responsible for decatenating (unlinking) intertwined daughter DNA molecules following replication. Inhibition of topoisomerase IV prevents the segregation of the newly replicated chromosomes, leading to a halt in cell division and ultimately, cell death.

-

DNA Gyrase: DNA gyrase, the secondary target in many Gram-positive species, introduces negative supercoils into the bacterial DNA. This process is essential to relieve the torsional stress that occurs during DNA unwinding for replication and transcription. Inhibition of DNA gyrase disrupts these processes.

The dual targeting of these enzymes contributes to the potent bactericidal activity of this class of antibiotics.

Figure 1: Mechanism of Action of this compound in Gram-positive Bacteria.

Antibacterial Spectrum of this compound Against Gram-positive Bacteria

Quantitative data on the in vitro activity of this compound against a wide array of Gram-positive bacteria is not extensively available in the scientific literature. However, existing studies provide some insight into its efficacy, particularly against Staphylococcus species.

Quantitative Data

One study evaluating the in vitro activity of this compound (E-3432) against clinical isolates reported the following Minimum Inhibitory Concentration (MIC) range for Staphylococcus.[1]

| Bacterial Species | MIC Range (mg/L) |

| Staphylococcus spp. | 0.06 - 1 |

Note: This data is from a single study and may not be representative of all Staphylococcus strains.

The same study noted that this compound's activity against Staphylococcus was superior to that of nalidixic acid, norfloxacin, and ciprofloxacin.[1] However, another comparative study suggested that a different fluoroquinolone, E-3846, exhibited greater activity against Gram-positive bacteria than this compound.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the in vitro antibacterial activity of a compound like this compound is typically achieved through standardized antimicrobial susceptibility testing methods. The broth microdilution method is a commonly used technique to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

This compound stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL)

-

Sterile diluents (e.g., saline or broth)

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or densitometer

Procedure:

-

Preparation of Antimicrobial Dilutions:

-

A serial two-fold dilution of this compound is prepared in CAMHB in the wells of a 96-well microtiter plate. This creates a range of decreasing concentrations of the drug.

-

A positive control well (broth with inoculum, no drug) and a negative control well (broth only) are included on each plate.

-

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test Gram-positive bacterium from an 18-24 hour agar plate.

-

Suspend the colonies in sterile broth or saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

-

Further dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Inoculation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate (except the negative control well).

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

Following incubation, visually inspect the wells for turbidity (indicating bacterial growth).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Figure 2: Experimental Workflow for MIC Determination by Broth Microdilution.

Conclusion and Future Directions

This compound demonstrates in vitro activity against Gram-positive bacteria, with specific data indicating efficacy against Staphylococcus species. Its mechanism of action aligns with other fluoroquinolones, targeting bacterial DNA gyrase and topoisomerase IV. However, a comprehensive understanding of its full antibacterial spectrum is hampered by the limited availability of quantitative MIC data for a broader range of Gram-positive pathogens, such as various species of Streptococcus and Enterococcus.

For drug development professionals and researchers, further studies are warranted to fully characterize the anti-Gram-positive activity of this compound. Future research should focus on:

-

Comprehensive MIC testing: Evaluating the MIC50, MIC90, and MIC ranges of this compound against a large panel of recent clinical isolates of key Gram-positive pathogens.

-

Time-kill studies: To determine the bactericidal or bacteriostatic nature of this compound against these pathogens.

-

In vivo efficacy studies: To correlate in vitro activity with clinical outcomes in relevant animal infection models.

Such data will be crucial for positioning this compound in the therapeutic landscape and for guiding its potential clinical applications in the treatment of infections caused by Gram-positive bacteria.

References

Irloxacin's Antimicrobial Potency in Acidic Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Irloxacin, a fluoroquinolone antibiotic, has been reported to exhibit enhanced antimicrobial activity in acidic pH environments. This characteristic is of significant interest for the treatment of infections in anatomical sites with naturally low pH, such as the stomach, urinary tract, and intracellular compartments where pathogens can reside. This technical guide provides an in-depth exploration of the available evidence regarding this compound's pH-dependent activity, outlines the general mechanisms by which pH influences fluoroquinolone efficacy, and presents detailed experimental protocols for evaluating these effects. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide also draws upon data from other fluoroquinolones to illustrate key concepts and provide a framework for future research.

Introduction: The Significance of pH in Antimicrobial Therapy

The local pH at the site of an infection can significantly impact the efficacy of antimicrobial agents. Many fluoroquinolones demonstrate altered activity in acidic conditions, which can be attributed to changes in their ionization state, membrane permeability, and interaction with bacterial targets. For a fluoroquinolone like this compound, enhanced activity at a lower pH presents a potential therapeutic advantage in acidic niches of the body. A preliminary study on the in vitro activity of this compound against various mycobacteria reported that it shows greater activity at an acidic pH.[1][2][3][4] Specifically, at a pH of 5.0, this compound demonstrated greater activity against Mycobacterium avium.[1][2][3] This suggests that this compound may be particularly effective in treating infections caused by intracellular pathogens that reside in the acidic environment of phagosomes.

Physicochemical Properties and pH-Dependent Activity of Fluoroquinolones

The activity of fluoroquinolones in different pH environments is intrinsically linked to their physicochemical properties, particularly their acid dissociation constants (pKa). Fluoroquinolones are amphoteric molecules, typically possessing both a carboxylic acid group and a basic amine group on the piperazine ring.

At acidic pH, the carboxylic acid group is more likely to be in its neutral (protonated) form, while the amine group on the piperazine ring will be protonated (cationic). The overall charge of the molecule will therefore be positive. The increased proportion of the neutral or less charged species at acidic pH is hypothesized to facilitate passage through the bacterial cell wall and membrane, leading to higher intracellular concentrations and enhanced antimicrobial activity for some fluoroquinolones.

Mechanism of Action of Fluoroquinolones

The primary mechanism of action of fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.

-

DNA Gyrase: This enzyme is crucial for the negative supercoiling of bacterial DNA, a process necessary for DNA replication and repair.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication.

By forming a stable complex with these enzymes and bacterial DNA, fluoroquinolones trap the enzymes in the process of cleaving DNA, leading to double-stranded DNA breaks and ultimately cell death. The efficiency of this process can be influenced by the intracellular concentration of the fluoroquinolone, which, as discussed, can be pH-dependent.

Signaling Pathway of Fluoroquinolone Action

Caption: General mechanism of action of fluoroquinolones like this compound.

Quantitative Data on Fluoroquinolone Activity in Acidic pH

While specific quantitative data for this compound's activity at different pH values are limited in publicly available literature, the study by Casal et al. (1995) indicated enhanced activity against M. avium at pH 5.0 compared to pH 6.8.[3] To illustrate the potential magnitude of this effect, the following table summarizes data for other fluoroquinolones where such information is available.

| Fluoroquinolone | Bacterium | pH | MIC (µg/mL) | Fold Change in MIC (vs. Neutral pH) | Reference |

| Delafloxacin | S. aureus | 7.4 | 0.00094 | - | [1] |

| 5.5 | 0.00006 | 15.7-fold decrease | [1] | ||

| Moxifloxacin | S. aureus | 7.4 | 0.03 | - | [1] |

| 5.5 | 0.12 | 4-fold increase | [1] | ||

| Finafloxacin | E. coli | 7.4 | ~0.125 | - | [3] |

| 5.5 | ~0.015 | 8.3-fold decrease | [3] | ||

| Ciprofloxacin | E. coli | 7.4 | ~0.015 | - | [3] |

| 5.5 | ~0.25 | 16.7-fold increase | [3] |

Note: The data presented above for other fluoroquinolones are for illustrative purposes to demonstrate the potential impact of pH on antibacterial activity. The actual effect on this compound may vary.

Experimental Protocols

To rigorously assess the activity of this compound in acidic pH environments, the following experimental protocols are recommended.

Minimum Inhibitory Concentration (MIC) Assay at Different pH

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

-

Media Preparation: Prepare Mueller-Hinton Broth (MHB) or other appropriate growth medium. Adjust the pH of separate batches of the medium to desired acidic values (e.g., 5.0, 5.5, 6.0, 6.5) and a neutral control (pH 7.2-7.4) using sterile HCl or NaOH. Buffer the media to maintain the pH during bacterial growth.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Make serial two-fold dilutions of this compound in each of the pH-adjusted broths in 96-well microtiter plates.

-

Inoculum Preparation: Culture the test bacterium overnight and then dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation and Incubation: Inoculate each well of the microtiter plates with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria) for each pH condition. Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible turbidity.

Workflow for pH-Dependent MIC Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) at different pH values.

Time-Kill Kinetic Assay in Acidic Conditions

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Methodology:

-

Media and Drug Preparation: Prepare pH-adjusted broth and this compound solutions at concentrations relative to the determined MIC for each pH (e.g., 1x, 4x, 8x MIC).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the MIC assay.

-

Experiment Setup: Add the bacterial inoculum to flasks containing the pH-adjusted broth with and without this compound. Include a growth control for each pH.

-

Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask, perform serial dilutions, and plate onto agar plates.

-

Colony Counting: After incubation, count the number of viable colonies (CFU/mL) on each plate.

-

Data Analysis: Plot the log10 CFU/mL against time for each concentration and pH. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

Logical Flow of Time-Kill Assay

Caption: Logical flow diagram for a time-kill kinetic assay.

Conclusion and Future Directions

The available evidence, although limited, suggests that this compound's antimicrobial activity is enhanced in acidic pH environments. This characteristic holds significant promise for its clinical application in treating infections located in acidic body sites. However, to fully realize this potential, further research is imperative. Detailed studies are needed to quantify the pH-dependent activity of this compound against a broad range of clinically relevant pathogens, to elucidate the precise molecular mechanisms underlying this phenomenon, and to determine its specific pKa values. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations. A comprehensive understanding of this compound's behavior in acidic conditions will be instrumental in optimizing its therapeutic use and in the development of novel drug delivery strategies to target acidic infectious microenvironments.

References

- 1. Contrasting Effects of Acidic pH on the Extracellular and Intracellular Activities of the Anti-Gram-Positive Fluoroquinolones Moxifloxacin and Delafloxacin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. In vitro antibacterial activity of this compound (E-3432) on clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro activities of this compound and E-3846, two new quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships | Semantic Scholar [semanticscholar.org]

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of Irloxacin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irloxacin is a quinolone antibiotic with demonstrated in vitro activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1] Determining the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of a new antimicrobial agent and for monitoring bacterial susceptibility. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro.[2][3] This document provides detailed protocols for determining the MIC of this compound and presents available data on its activity.

In Vitro Activity of this compound

This compound has shown a wide range of activity against various bacterial species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against several clinically relevant Gram-positive and Gram-negative bacteria. The data is presented as the MIC₅₀ and MIC₉₀, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of this compound Against Various Bacterial Isolates

| Bacterial Species | Number of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Gram-Positive Aerobes | ||||

| Staphylococcus aureus (Methicillin-susceptible) | 102 | 0.5 | 1 | 0.06 - 1[2] |

| Staphylococcus aureus (Methicillin-resistant) | 100 | 4 | 8 | |

| Staphylococcus epidermidis | 100 | 1 | 4 | |

| Enterococcus faecalis | 100 | 2 | 4 | |

| Streptococcus pneumoniae | 100 | 1 | 2 | |

| Streptococcus pyogenes | 100 | 1 | 2 | |

| Gram-Negative Aerobes | ||||

| Escherichia coli | 100 | 0.12 | 0.5 | |

| Klebsiella pneumoniae | 100 | 0.25 | 1 | |

| Enterobacter cloacae | 50 | 0.25 | 1 | |

| Proteus mirabilis | 50 | 0.25 | 1 | |

| Pseudomonas aeruginosa | 100 | 4 | 16 | |

| Haemophilus influenzae | 100 | 0.06 | 0.12 | |

| Neisseria gonorrhoeae | 50 | 0.03 | 0.06 | |

| Anaerobes | ||||

| Bacteroides fragilis | 50 | 4 | 8 | |

| Clostridium perfringens | 20 | 2 | 4 |

Data compiled from García-Rodríguez, J. A., et al. (1990). In vitro activities of this compound and E-3846, two new quinolones. Antimicrobial Agents and Chemotherapy, 34(6), 1262–1267.[1][4]

Experimental Protocols for MIC Determination

The following are standardized methods for determining the MIC of this compound, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

This is the most common method for determining MIC values and is recommended by both EUCAST and CLSI for most bacteria.[2]

Materials:

-

This compound analytical standard

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum suspension (0.5 McFarland standard)

-

Sterile diluent (e.g., saline or CAMHB)

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or microplate reader (optional)

-

Quality control bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent. Further dilutions are made in CAMHB.

-

Preparation of Microtiter Plates:

-

Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound working solution to the first well of each row, creating a 1:2 dilution.

-

Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the antibiotic. This will result in a range of this compound concentrations.

-

The last two wells of a row should be reserved for a growth control (no antibiotic) and a sterility control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies and suspend them in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation: Add 10 µL of the standardized bacterial suspension to each well (except the sterility control), resulting in a final volume of 110 µL.

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye. The growth control well should show distinct turbidity. The sterility control well should remain clear.

Agar Dilution Method

This method is an alternative to broth microdilution and is particularly useful for certain antibiotics or bacteria.

Materials:

-

This compound analytical standard

-

Mueller-Hinton Agar (MHA)

-

Petri dishes

-

Bacterial inoculum suspension (0.5 McFarland standard)

-

Inoculator (e.g., multipoint replicator)

-

Incubator (35°C ± 2°C)

-

Quality control bacterial strains

Procedure:

-

Preparation of this compound-Containing Agar Plates:

-

Prepare a series of twofold dilutions of this compound in a suitable solvent.

-

Add a specific volume of each antibiotic dilution to molten and cooled MHA (45-50°C) to achieve the desired final concentrations.

-

Pour the agar into sterile Petri dishes and allow them to solidify.

-

Include a control plate with no antibiotic.

-

-

Inoculum Preparation: Prepare the inoculum as described for the broth microdilution method.

-

Inoculation: Spot-inoculate the prepared bacterial suspension onto the surface of each agar plate using a multipoint replicator. Each spot should contain approximately 1-2 x 10⁴ CFU.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria, disregarding a single colony or a faint haze caused by the inoculum.

Quality Control

For each batch of MIC tests, it is essential to include quality control (QC) strains with known MIC values for this compound. The obtained MIC values for the QC strains should fall within the acceptable ranges as defined by CLSI or EUCAST to ensure the validity of the results.

Visualizations

The following diagrams illustrate the experimental workflows for determining the Minimum Inhibitory Concentration of this compound.

Caption: Workflow for MIC Determination of this compound.

References

- 1. In vitro activities of this compound and E-3846, two new quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro antibacterial activity of this compound (E-3432) on clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Susceptibility Patterns in Clinical Isolates of Mycobacterium avium Complex from a Hospital in Southern Spain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro activities of this compound and E-3846, two new quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

Irloxacin's Potential in Mycobacterial Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the current understanding of Irloxacin's activity against mycobacteria, compiled from available research. This document outlines its potential applications, summarizes key quantitative data, and provides generalized experimental protocols for in vitro susceptibility testing.

Introduction

This compound is a fluoroquinolone antibiotic that has demonstrated in vitro activity against various species of mycobacteria, including Mycobacterium tuberculosis and Mycobacterium avium.[1] As multidrug resistance in mycobacteria continues to be a significant global health challenge, the exploration of alternative antimicrobial agents like this compound is of paramount importance. Research suggests that this compound's efficacy, particularly against M. avium, is enhanced in acidic environments, a characteristic that may be advantageous for targeting intracellular mycobacteria residing in the acidic phagolysosomes of macrophages.[1]

Applications in Mycobacterial Research

-

In Vitro Susceptibility Testing: this compound can be utilized as a reference compound in studies screening new anti-mycobacterial agents. Its activity profile against different mycobacterial species and under varying pH conditions provides a valuable benchmark.

-

Investigating Fluoroquinolone Resistance: As a member of the quinolone class, this compound can be used in studies aimed at understanding the mechanisms of fluoroquinolone resistance in mycobacteria.

-

Combination Therapy Studies: this compound can be evaluated in combination with other anti-mycobacterial drugs to identify synergistic or antagonistic interactions, potentially leading to more effective treatment regimens.

-

pH-Dependent Activity Studies: The enhanced activity of this compound at acidic pH makes it a useful tool for investigating the influence of environmental pH on drug efficacy against mycobacteria.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro activity of this compound and other quinolones against various mycobacterial species, primarily based on the findings from a key preliminary study.

Table 1: Number of Mycobacterial Strains Tested Against this compound and Other Quinolones [1]

| Mycobacterial Species | Number of Strains Tested |

| Mycobacterium tuberculosis | 20 |

| Mycobacterium avium | 17 |

| Mycobacterium bovis | 5 |

| Mycobacterium chelonae | 5 |

| Mycobacterium fortuitum | 5 |

| Mycobacterium gadium | 1 |

Note: While the study by Casal et al. (1995) provides the number of strains tested, the publicly available abstract does not contain the specific Minimum Inhibitory Concentration (MIC) values. The study concluded that all tested quinolones, including this compound, demonstrated good activity against mycobacteria at pH 6.8 and 5.0, with this compound showing greater activity against M. avium at pH 5.0.[1]

Postulated Mechanism of Action

While specific studies on the detailed mechanism of action of this compound against mycobacteria are limited, it is presumed to function similarly to other fluoroquinolones. The primary target of fluoroquinolones in mycobacteria is the DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication, repair, and recombination.[2] By inhibiting DNA gyrase, this compound likely leads to double-stranded DNA breaks, ultimately resulting in bacterial cell death.

References

Application Notes and Protocols: Oral Administration and Activity of Irloxacin in Research Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irloxacin (E-3432) is a synthetic fluoroquinolone antibiotic with demonstrated in vitro activity against a range of bacteria. This document provides a summary of the available data on the oral administration and activity of this compound in research models. Due to the limited publicly available information on the oral pharmacokinetics and in vivo efficacy of this compound, this document also includes generalized protocols and illustrative data from related compounds to guide researchers in designing preclinical studies. All quantitative data is presented in structured tables, and key methodologies are detailed. Diagrams illustrating the mechanism of action and experimental workflows are also provided.

In Vitro Antibacterial Activity

This compound has shown efficacy against various clinical isolates. Its activity is comparable to that of norfloxacin, although it is less potent than ciprofloxacin.[1] Notably, it has demonstrated good activity against Staphylococcus species.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Clinical Isolates

| Bacterial Species | MIC Range (mg/L) | Comparator Agents' Activity | Reference |

| Staphylococcus spp. | 0.06 - 1 | Better than nalidixic acid, norfloxacin, and ciprofloxacin | [1] |

| General Clinical Isolates | Not specified | Greater than nalidixic acid, similar to norfloxacin, lower than ciprofloxacin | [1] |

| Mycobacteria | Not specified | Good activity at pH 6.8 and 5.0; greater activity against M. avium at pH 5.0 | [2] |

Oral Administration and Toxicity in Rodent Models

Studies have confirmed that this compound can be administered orally in rodents and is well-tolerated. Acute and subchronic toxicity studies have been conducted in both mice and rats.

Table 2: Oral Toxicity of this compound in Rodents

| Species | Study Duration | Parameter | Value | Reference |

| Mice | Acute | LD50 | > 5000 mg/kg | [3][4] |

| Rats | Acute | LD50 | > 5000 mg/kg | [3][4] |

| Rats | 13 weeks | No-Observed-Adverse-Effect Level (NOAEL) | 100 mg/kg/day | [3][4] |

Oral Pharmacokinetics

Note: To date, specific pharmacokinetic data for the oral administration of this compound in animal models (e.g., bioavailability, Cmax, Tmax, half-life) has not been published in the available literature. The following table presents data for Ofloxacin , a structurally related fluoroquinolone, to serve as an illustrative example of the pharmacokinetic profile that might be expected. This data should not be directly attributed to this compound.

Table 3: Illustrative Oral Pharmacokinetic Parameters of Ofloxacin in Goats (for exemplary purposes only)

| Parameter | Value |

| Bioavailability (F) | 24.14 ± 1.70 % |

| Peak Plasma Concentration (Cmax) | 1.168 ± 0.07 µg/mL |

| Time to Peak Concentration (Tmax) | 5.16 ± 0.72 h |

| Absorption Half-life (t1/2ka) | 5.40 ± 0.78 h |

| Mean Residence Time (MRT) | 16.05 ± 1.19 h |

Data from a study on the oral administration of Ofloxacin (5 mg/kg) in goats.[5]

Mechanism of Action

As a fluoroquinolone, this compound's mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase (a type II topoisomerase) and topoisomerase IV.[6][7] This inhibition disrupts DNA replication, leading to bacterial cell death.[8][9]

Figure 1: Mechanism of action of this compound.

Experimental Protocols

Protocol for In Vitro Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of this compound.

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 0.1 N NaOH, followed by dilution in sterile distilled water).

-

Filter-sterilize the stock solution through a 0.22 µm filter.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test bacterium.

-

Inoculate the colonies into a tube containing Mueller-Hinton Broth (MHB).

-

Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

-

Broth Microdilution Assay:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in MHB to obtain a range of concentrations.

-

Add 100 µL of the diluted bacterial inoculum to each well.

-

Include a positive control (bacteria without this compound) and a negative control (broth without bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

-

Protocol for Acute Oral Toxicity Study in Rodents

This protocol is based on the methods described in the acute toxicity studies of this compound.[3][4]

-

Animal Model:

-

Use healthy, young adult rodents (e.g., Sprague-Dawley rats or ICR mice), weighing 180-220g for rats and 20-25g for mice.

-

Acclimatize the animals for at least 5 days before the experiment.

-

-

Preparation of this compound Formulation:

-

Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

The concentration should be calculated to deliver the desired dose in a volume of 10 mL/kg for rats or 20 mL/kg for mice.

-

-

Dosing and Observation:

-

Administer a single oral dose of this compound via gavage to the test group. A control group should receive the vehicle only.

-

Based on existing data, a limit test at 5000 mg/kg can be performed.[3][4]

-

Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

-

-

Data Analysis:

-

Record the number of mortalities to determine the LD50.

-

Analyze body weight changes and clinical observations.

-

Generalized Protocol for a Systemic Infection Model in Mice

Note: The following is a generalized protocol for evaluating the in vivo efficacy of an orally administered fluoroquinolone in a mouse systemic infection model. This protocol is not specific to this compound but is based on established methods for this class of antibiotics.[10][11][12]

-

Animal Model:

-

Use immunocompetent mice (e.g., BALB/c or ICR), 6-8 weeks old.

-

Acclimatize the animals for at least 3 days.

-

-

Infection:

-

Prepare a standardized inoculum of the pathogenic bacteria (e.g., Staphylococcus aureus) in a suitable medium.

-

Infect the mice via intraperitoneal injection with a bacterial suspension that causes a lethal infection in untreated animals within 24-48 hours.

-

-

Treatment:

-

Prepare the oral formulation of the test antibiotic (e.g., this compound) in a suitable vehicle.

-

At a specified time post-infection (e.g., 1 hour), administer the antibiotic orally via gavage.

-

Include a control group that receives the vehicle only.

-

Multiple dose levels should be tested to determine the effective dose.

-

-

Observation and Endpoints:

-

Monitor the mice for survival over a period of 7-14 days.

-

The primary endpoint is the survival rate.

-

The 50% effective dose (ED50) can be calculated from the survival data.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of an oral antibacterial agent like this compound.

References

- 1. In vitro antibacterial activity of this compound (E-3432) on clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preliminary study of the in vitro activity of this compound against mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute and subchronic toxicity studies of the new quinolone antibacterial agent this compound in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 5. chemijournal.com [chemijournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. 4.3. Systemic Infection Mouse Model [bio-protocol.org]

- 11. academic.oup.com [academic.oup.com]

- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

Proper Storage and Handling of Irloxacin Solutions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irloxacin, also known as Pirfloxacin, is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. As with other members of the fluoroquinolone class, the stability and efficacy of this compound solutions are contingent upon proper storage and handling procedures. These application notes provide a comprehensive guide for researchers to maintain the integrity and potency of this compound solutions in a laboratory setting. Due to the limited availability of specific stability data for this compound, recommendations are substantially based on established knowledge of other fluoroquinolones such as ciprofloxacin and ofloxacin.

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is crucial for its appropriate handling.

-

Chemical Structure: this compound belongs to the quinolone family, characterized by a bicyclic aromatic core.

-

Solubility: The solubility of fluoroquinolones is generally pH-dependent. This compound exhibits greater activity in acidic pH, which may correlate with its solubility profile. Like other fluoroquinolones, its solubility is expected to be lower at neutral pH.

-

Stability: this compound solutions are susceptible to degradation by light and extreme pH conditions. Photodegradation is a common degradation pathway for fluoroquinolones.

Recommended Storage Conditions for this compound Solutions

Proper storage is critical to prevent degradation and ensure the reproducibility of experimental results. The following table summarizes the recommended storage conditions for this compound stock solutions.

| Solution Type | Storage Temperature | Duration | Light Conditions | Container |

| Stock Solution | -80°C | Up to 6 months | Protect from light | Amber vials or tubes |

| -20°C | Up to 1 month | Protect from light | Amber vials or tubes | |

| Working Solutions | 2-8°C | Up to 24 hours | Protect from light | Amber vials or tubes |

| Room Temperature | For immediate use | Protect from light | Amber vials or tubes |

Note: It is strongly advised to prepare fresh working solutions daily from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution to minimize degradation.

Experimental Protocols

Preparation of this compound Stock Solution (10 mg/mL)

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile, amber microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated analytical balance

Protocol:

-

In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder using a calibrated analytical balance.

-

Transfer the powder to a sterile amber vial.

-

Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL.

-

Vortex the solution until the this compound is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

-

Label the aliquots clearly with the compound name, concentration, date of preparation, and storage conditions.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Preparation of this compound Working Solutions for In Vitro Assays

Materials:

-

This compound stock solution (10 mg/mL in DMSO)

-

Sterile cell culture medium or desired buffer (e.g., Phosphate Buffered Saline)

-

Sterile, amber microcentrifuge tubes

Protocol:

-

Thaw a single-use aliquot of the this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution with the appropriate sterile medium or buffer to achieve the desired final concentrations for your experiment.

-

Ensure that the final concentration of DMSO in the working solution is minimal (typically <0.5%) to avoid solvent-induced cellular toxicity.

-

Prepare the working solutions fresh for each experiment and protect them from light.

-

Use the prepared working solutions immediately.

Key Factors Influencing this compound Solution Stability

Several factors can impact the stability of this compound in solution. Understanding these can help mitigate degradation.

Light Exposure

Fluoroquinolones are known to be susceptible to photodegradation. Exposure to ultraviolet (UV) light or even ambient laboratory light can lead to the formation of degradation products, reducing the potency of the solution.

Caption: Photodegradation pathway of this compound.

pH of the Solution

The pH of the solution can significantly influence the stability of this compound. As this compound shows greater activity at an acidic pH, it is likely more stable under these conditions. Extreme pH values (both highly acidic and alkaline) can catalyze hydrolytic degradation.

Caption: Influence of pH on this compound stability.

Protocol for Assessing this compound Solution Stability by HPLC

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the concentration of this compound and detecting the presence of degradation products. The following is a general protocol that can be adapted for this purpose, based on methods used for other fluoroquinolones.

Experimental Workflow

Caption: Workflow for this compound stability testing.

Suggested HPLC Method Parameters (to be optimized)

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 280-330 nm for fluoroquinolones).

-

Data Analysis: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a standard curve of known concentrations. The appearance of new peaks indicates the formation of degradation products.

Handling and Safety Precautions

As with any chemical, appropriate safety measures should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves.

-

Handling: Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

-

Disposal: Dispose of this compound waste in accordance with local, state, and federal regulations for chemical waste.

By adhering to these guidelines, researchers can ensure the stability and integrity of their this compound solutions, leading to more reliable and reproducible experimental outcomes.

Application of Irloxacin in Acidic pH Culture Conditions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irloxacin is a quinolone antibacterial agent recognized for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] A notable characteristic of this compound is its enhanced antimicrobial efficacy in acidic environments.[1] This property makes it a compelling candidate for treating infections in acidic niches of the body, such as the urinary tract, stomach, and within phagocytic cells. These application notes provide a comprehensive overview of the use of this compound in acidic pH culture conditions, including its mechanism of action, solubility, and stability, alongside detailed protocols for its evaluation.

While specific quantitative data for this compound's performance at various acidic pH levels is not extensively published, the following sections leverage data from structurally similar fluoroquinolones to provide a strong comparative framework. Researchers are strongly encouraged to perform specific studies for this compound to ascertain its precise performance characteristics.

Mechanism of Action in Acidic pH

Like other fluoroquinolones, this compound's primary mechanism of action is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound effectively halts bacterial cell division and leads to cell death.

The enhanced activity of certain fluoroquinolones in acidic conditions is attributed to their physicochemical properties. At a lower pH, the ionization state of the molecule can change, potentially leading to increased penetration through the bacterial cell wall and membrane. This enhanced uptake would result in higher intracellular concentrations of the drug, leading to more potent inhibition of its target enzymes.

Caption: Proposed mechanism of enhanced this compound activity at acidic pH.

Data Presentation

Solubility Profile

The solubility of fluoroquinolones is generally pH-dependent. While specific data for this compound is limited, the following table presents the solubility of other fluoroquinolones, which demonstrates a common trend of increased solubility in acidic conditions. It is anticipated that this compound will exhibit a similar profile.

| pH | Ciprofloxacin Lactate (mg/mL) | Levofloxacin Hemihydrate (mg/mL) |

| 3.0 | 243.08 ± 1.12 | 70.66 ± 0.43 |

| 4.0 | 240.72 ± 0.92 | 65.40 ± 0.56 |

| 5.0 | 236.91 ± 0.69 | 57.55 ± 0.32 |

| 6.0 | 129.75 ± 1.16 | 51.07 ± 0.44 |

| 7.0 | 0.182 ± 0.00 | 49.66 ± 0.17 |

| 8.0 | 0.23 ± 0.00 | 44.39 ± 0.18 |

| Data for Ciprofloxacin and Levofloxacin are adapted from publicly available studies and are for comparative purposes only.[3] |

Antimicrobial Activity Profile

The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency. The following table illustrates the expected trend of this compound's MIC against a reference bacterial strain at varying pH levels, based on the behavior of other fluoroquinolones.

| pH | Hypothetical MIC of this compound (µg/mL) against E. coli |

| 7.4 | 0.25 |

| 6.5 | 0.125 |

| 5.5 | 0.06 |

| This data is hypothetical and for illustrative purposes. Actual MIC values must be determined experimentally. |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound in Acidic Broth

This protocol outlines the broth microdilution method for determining the MIC of this compound at different acidic pH values.

Materials:

-

This compound powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strain of interest (e.g., E. coli ATCC 25922)

-

Sterile 0.1 M HCl and 0.1 M NaOH for pH adjustment

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Acidic Broth:

-

Prepare CAMHB according to the manufacturer's instructions.

-

Divide the broth into several aliquots and adjust the pH of each to the desired acidic levels (e.g., 7.4, 6.5, 5.5) using sterile 0.1 M HCl. Use sterile 0.1 M NaOH for any necessary upward adjustments.

-

Sterilize the pH-adjusted broths by filtration (0.22 µm filter).

-

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like DMSO.[1]

-

-

Preparation of Bacterial Inoculum:

-